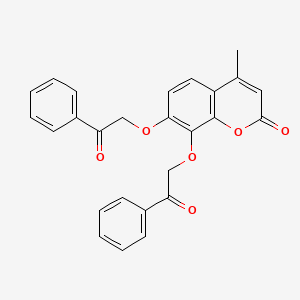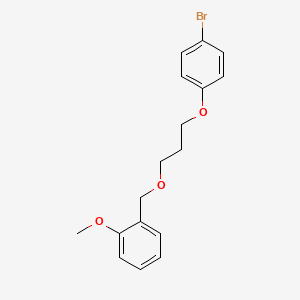
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a propyloxy chain that is further substituted with a methoxybenzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene typically involves multi-step organic reactions. One common route includes the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: This step involves the reaction of bromobenzene with 3-(2-methoxybenzyloxy)propanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used as a probe to study biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms.
Reduction: The aromatic ring is hydrogenated to form a cyclohexane derivative.
Comparación Con Compuestos Similares
1-Bromo-4-methoxybenzene: Similar structure but lacks the propyloxy chain.
4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: Similar structure but lacks the bromine atom.
1-Bromo-4-(3-(2-hydroxybenzyloxy)-propyloxy)benzene: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is unique due to the presence of both a bromine atom and a methoxybenzyloxy-propyloxy chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
642487-31-8 |
|---|---|
Fórmula molecular |
C17H19BrO3 |
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
1-bromo-4-[3-[(2-methoxyphenyl)methoxy]propoxy]benzene |
InChI |
InChI=1S/C17H19BrO3/c1-19-17-6-3-2-5-14(17)13-20-11-4-12-21-16-9-7-15(18)8-10-16/h2-3,5-10H,4,11-13H2,1H3 |
Clave InChI |
BTHQFDICYSHLNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1COCCCOC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-](/img/structure/B12579212.png)

![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
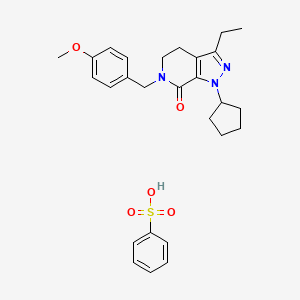
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)

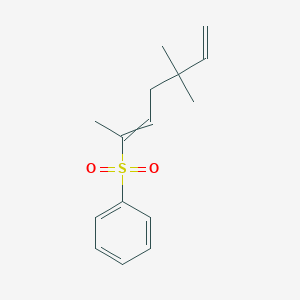
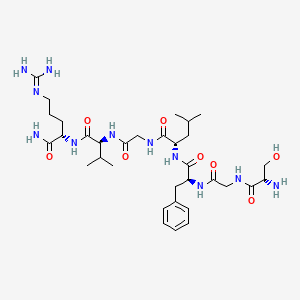
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
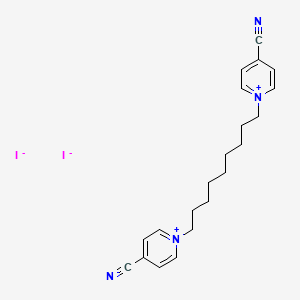
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
